2-[(6-Methoxypyridin-3-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one
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Overview
Description
2-[(6-Methoxypyridin-3-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one is a synthetic organic compound that features a pyrrolidine ring and a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methoxypyridin-3-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methoxypyridine Moiety: The methoxypyridine group is introduced via nucleophilic substitution reactions.
Coupling Reactions: The final step involves coupling the pyrrolidine ring with the methoxypyridine moiety under specific reaction conditions, such as the use of coupling agents and catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Methoxypyridin-3-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
2-[(6-Methoxypyridin-3-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(6-Methoxypyridin-3-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Methoxypyridin-3-yl)amino]-3-methylbutan-1-ol
- Diethyl 2-[(6-methoxypyridin-3-yl)amino]methylene malonate
- (6-Methoxypyridin-3-yl)boronic acid
Uniqueness
2-[(6-Methoxypyridin-3-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one is unique due to its specific combination of a pyrrolidine ring and a methoxypyridine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H19N3O2 |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
2-[(6-methoxypyridin-3-yl)amino]-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C13H19N3O2/c1-10(13(17)16-7-3-4-8-16)15-11-5-6-12(18-2)14-9-11/h5-6,9-10,15H,3-4,7-8H2,1-2H3 |
InChI Key |
MXGSKLYASWNJTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC1)NC2=CN=C(C=C2)OC |
Origin of Product |
United States |
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